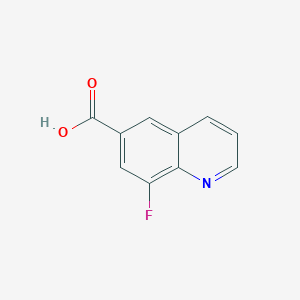

8-Fluoroquinoline-6-carboxylic acid

Übersicht

Beschreibung

8-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of significant interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production methods often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at position 8 and the carboxylic acid group at position 6 enable nucleophilic substitution and amination reactions. A notable example involves the use of {Mo<sub>132</sub>} , a nanoporous isopolyoxomolybdate catalyst, to facilitate direct amination under green conditions .

Key Reaction Example

Substrate : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Reagent : N-Ethylpiperazine

Catalyst : {Mo<sub>132</sub>} (0.08 g)

Solvent : Water

Conditions : Reflux (100°C)

Yield : 97%

Time : 30 minutes

This reaction demonstrates high efficiency due to the catalyst’s ability to stabilize intermediates and accelerate nucleophilic displacement of the chlorine atom .

Table 1: Optimized Reaction Conditions for Amination

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.08 g |

| Solvent | H<sub>2</sub>O |

| Temperature | 100°C (reflux) |

| Reaction Time | 30 minutes |

| Yield | 97% |

Stability Under Synthetic Conditions

The carboxylic acid group remains stable during high-temperature reactions (e.g., reflux in water), enabling its retention in final products. This stability is critical for applications requiring intact carboxylate moieties, such as metal coordination or salt formation .

Comparative Analysis of Reactivity

The fluorine atom’s electron-withdrawing effect increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack. This property differentiates it from non-fluorinated analogs, as seen in its higher reaction rates with amines compared to chloroquinoline derivatives .

Limitations in Oxidation/Reduction Pathways

While oxidation and reduction reactions are theoretically feasible (e.g., decarboxylation or fluorine displacement), no experimental data from peer-reviewed studies are available. Further research is required to explore these pathways.

Industrial and Environmental Relevance

The use of water as a solvent and a recyclable catalyst ({Mo<sub>132</sub>}) aligns with green chemistry principles, minimizing waste and energy consumption. This method’s scalability has been validated for gram-scale synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : The incorporation of a fluorine atom at the 8-position of the quinoline structure enhances its biological activity. This modification is crucial for its interaction with bacterial enzymes.

Mechanism of Action : The primary target of 8-fluoroquinoline-6-carboxylic acid is bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound disrupts bacterial cell division and growth. It binds to both DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and preventing the relaxation of supercoiled DNA necessary for replication and transcription, ultimately leading to bacterial cell death .

Chemistry

- Synthesis Building Block : This compound serves as a precursor for synthesizing more complex fluorinated compounds, which are vital in various chemical applications.

- Reactivity Studies : Researchers investigate its reactivity to develop new synthetic methodologies that leverage its unique properties.

Biology

- Enzyme Inhibition Studies : It is studied for its potential as an enzyme inhibitor, particularly in the context of bacterial infections.

- Biological Interactions : The compound's interactions with biological molecules are explored to understand its pharmacological effects better.

Medicine

- Antibacterial Activity : this compound has shown promise as an antibacterial agent against a range of pathogens, including multiantibiotic-resistant strains .

- Potential Antineoplastic Activity : Preliminary studies suggest possible antitumor effects, warranting further investigation into its use in cancer therapy.

- Antiviral Properties : Ongoing research is evaluating its effectiveness against various viral infections.

Industry

- Liquid Crystals Production : The compound is utilized in manufacturing liquid crystals, which are essential components in display technologies.

- Dyes and Imaging Applications : It plays a role in producing cyanine dyes used in imaging technologies.

Case Studies

- Antibacterial Efficacy Against Resistant Strains

- Inhibition of Bacterial Growth

- Pharmacokinetic Studies

Wirkmechanismus

The mechanism of action of 8-fluoroquinoline-6-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes DNA strand breaks, thereby inhibiting DNA synthesis and leading to bacterial cell death. This unique mechanism makes it effective against bacteria resistant to other classes of antibiotics .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoroquinoline-3-carboxylic acid

- 5,8-Difluoroquinoline

- 6-Methoxyquinoline

Comparison: 8-Fluoroquinoline-6-carboxylic acid stands out due to its specific fluorination at the 8th position, which significantly enhances its biological activity compared to other fluorinated quinolines. This unique positioning of the fluorine atom results in distinct chemical properties and a broader spectrum of antibacterial activity .

Biologische Aktivität

8-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, which has gained attention due to its significant biological activity, particularly in the field of antimicrobial research. The incorporation of a fluorine atom into the quinoline structure enhances its pharmacological properties, making it a compound of interest for various therapeutic applications.

Target Enzyme: The primary target of this compound is bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound disrupts bacterial cell division and growth.

Mode of Action: The compound binds to DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex. This action prevents the relaxation of supercoiled DNA, which is necessary for replication and transcription, ultimately resulting in bacterial cell death .

ADME Profile:

- Absorption: The compound exhibits good absorption characteristics, allowing it to penetrate bacterial cell membranes effectively.

- Distribution: It is distributed widely throughout the body, reaching various tissues and fluids.

- Metabolism: this compound is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

- Excretion: The elimination half-life and specific excretion pathways remain under investigation, but similar compounds are typically cleared renally.

Antimicrobial Efficacy

A range of studies has demonstrated the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate its potency relative to other fluoroquinolones:

| Bacterial Strain | MIC (µg/mL) | Comparison with Other Fluoroquinolones |

|---|---|---|

| E. coli | 15.6 | Comparable to ciprofloxacin (MIC 16) |

| K. pneumoniae | 7.8 | More potent than levofloxacin (MIC 32) |

| S. aureus | 31.25 | Similar to moxifloxacin (MIC 32) |

The compound has shown broad-spectrum activity, effective against resistant strains that are typically difficult to treat with standard antibiotics .

Case Studies

- In Vitro Studies: Research involving various strains of bacteria has shown that this compound exhibits bactericidal effects at concentrations significantly lower than those required for traditional antibiotics. In one study, it was found to reduce biofilm formation by Staphylococcus aureus by over 90% .

- In Vivo Efficacy: Animal model studies have indicated that the compound retains its antibacterial properties when administered systemically, demonstrating effective treatment outcomes for infections caused by resistant strains .

Side Effects and Resistance

Despite its efficacy, fluoroquinolones, including this compound, are associated with potential side effects such as gastrointestinal disturbances and central nervous system effects. Furthermore, the emergence of resistance mechanisms in bacteria poses a significant challenge in clinical settings. Studies have shown that mutations in DNA gyrase can lead to decreased susceptibility to fluoroquinolones .

Eigenschaften

IUPAC Name |

8-fluoroquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAGDSDXDXTTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061650-25-6 | |

| Record name | 8-fluoroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.